

N-Methylformanilide (CAS 93-61-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methylformanilide**

Cat. No.: **B046363**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **N-Methylformanilide** (CAS 93-61-8), a versatile organic compound utilized in a range of chemical syntheses. The information is presented to support laboratory research and development activities, with a focus on clarity and practical application.

Core Physical and Chemical Properties

N-Methylformanilide is a clear, colorless to light yellow liquid at room temperature.^{[1][2]} It is recognized for its utility as a formylating reagent and as a solvent in various chemical reactions.^[2] The key physicochemical data for **N-Methylformanilide** are summarized in the tables below.

General Properties

Property	Value	Reference(s)
CAS Number	93-61-8	[3]
Molecular Formula	C ₈ H ₉ NO	[4]
Molecular Weight	135.16 g/mol	[5]
Appearance	Clear colorless to yellow liquid	[4][6]

Physical Properties

Property	Value	Conditions	Reference(s)
Melting Point	8 - 14 °C	[3][6][7]	
Boiling Point	243 - 244 °C	1013 hPa	[3][6]
Density	1.095 g/cm ³	20 °C	[3]
1.095 g/mL	25 °C	[5][6]	
Solubility in Water	10.3 g/L	[3][6]	
Immiscible	[6]		
Vapor Pressure	2.66 Pa	25 °C	[3][8]
Refractive Index	1.561	n20/D	[5][6]
Flash Point	126 - 127 °C	Closed Cup	[8][9]
260 °F	[6]		
pH	3.5 - 5.5	Saturated aqueous solution, 20°C	[3][8]

Experimental Protocols

While specific experimental reports for the determination of every physical property of **N-Methylformanilide** are not readily available in public literature, standard laboratory methods are well-established for these measurements. Below are detailed general protocols that are widely accepted for determining the key physical properties listed above, followed by a specific synthesis protocol for **N-Methylformanilide**.

Determination of Melting Point

The melting point of an organic solid can be determined by heating a small sample in a capillary tube within a calibrated apparatus and observing the temperature range from the onset to the completion of melting.[1]

Apparatus:

- Melting point apparatus (e.g., Thiele tube or a digital Meltemp apparatus)
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- A small amount of the finely powdered solid is packed into a capillary tube to a height of 1-2 mm.
- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the heating bath (e.g., mineral oil in a Thiele tube).
- The bath is heated slowly and uniformly, at a rate of about 1-2°C per minute near the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.^[9]

Determination of Boiling Point

The boiling point is determined by heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure. For small quantities, a micro or mini-scale method is employed.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer

- Heating bath (e.g., Thiele tube or oil bath)

Procedure:

- A small volume of the liquid is placed in a test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer and heated in a bath.
- As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is stopped, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume of the substance.

Apparatus:

- Graduated cylinder or pycnometer
- Analytical balance

Procedure:

- The mass of a clean, dry graduated cylinder is accurately measured.
- A specific volume of the liquid is carefully added to the graduated cylinder, and the volume is recorded.
- The mass of the graduated cylinder containing the liquid is measured.
- The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

- The density is calculated by dividing the mass of the liquid by its volume.[11][12]

Determination of Solubility

The solubility of an organic compound in water is determined by observing the formation of a homogeneous solution when the solute is mixed with the solvent.

Apparatus:

- Test tubes
- Vortex mixer or stirring rod

Procedure:

- A small, measured amount of the organic compound (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a test tube.
- A small volume of water (e.g., 0.75 mL) is added in portions.
- The mixture is vigorously shaken or stirred after each addition.
- The compound is considered soluble if it completely dissolves to form a clear solution. The solubility can be quantified by determining the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature.[13]

Determination of Flash Point

The flash point is determined using a closed cup apparatus, which simulates a closed environment where vapors can accumulate. The ASTM D93 standard test method using a Pensky-Martens closed-cup tester is a common procedure.[5][7]

Apparatus:

- Pensky-Martens closed-cup apparatus
- Thermometer
- Ignition source

Procedure:

- The test cup is filled with the sample to the specified level.
- The lid is placed on the cup, and the apparatus is assembled.
- The sample is heated at a slow, constant rate while being stirred.
- At regular temperature intervals, the stirring is stopped, and an ignition source is applied to the opening in the lid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[6][8]

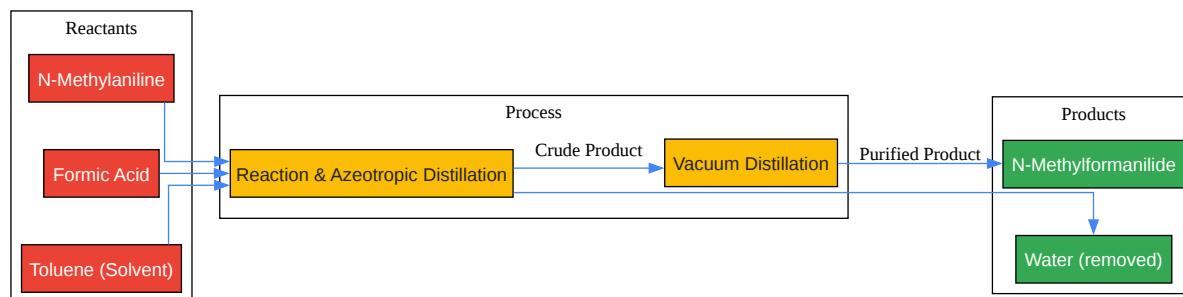
Synthesis of N-Methylformanilide

A common and effective method for the synthesis of **N-Methylformanilide** is the reaction of N-methylaniline with formic acid, with the azeotropic removal of water using a solvent like toluene. [3]

Reactants:

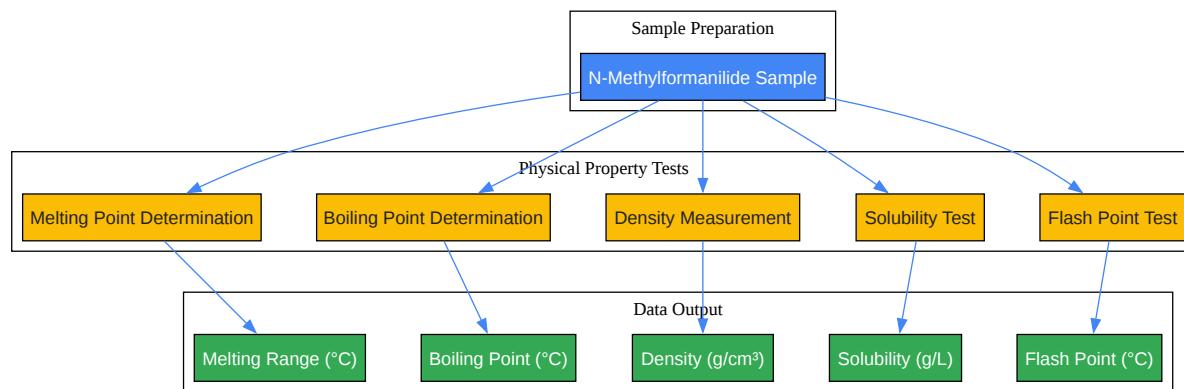
- N-methylaniline
- Formic acid (85-90%)
- Toluene

Apparatus:


- Round-bottom flask
- Distillation column
- Condenser
- Receiving flask
- Heating mantle

Procedure:

- In a 3-liter round-bottom flask, 321 g (3 moles) of N-methylaniline, 300 g of formic acid (85–90%), and 1.8 L of toluene are combined.[3]
- The flask is fitted with a distillation column and a condenser set for downward distillation.
- The solution is heated and distilled slowly. The toluene-water azeotrope distills at a vapor temperature of 87–88 °C.[3]
- Distillation is continued until all the water has been removed, which is indicated by a rise in the vapor temperature to 108–110 °C. This typically takes 5–6 hours, and approximately 1.5 L of toluene is collected.[3]
- The remaining residue is then transferred to a modified Claisen flask for purification.
- The product is purified by vacuum distillation, collecting the fraction that boils at 114–121 °C at 8 mm Hg.[3]


Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the study of **N-Methylformanilide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-Methylformanilide**.

[Click to download full resolution via product page](#)

Caption: Logical flow for determining physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. homesciencetools.com [homesciencetools.com]

- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scimed.co.uk [scimed.co.uk]
- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 6. store.astm.org [store.astm.org]
- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 8. precisionlubrication.com [precisionlubrication.com]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. wjec.co.uk [wjec.co.uk]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [N-Methylformanilide (CAS 93-61-8): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046363#n-methylformanilide-cas-93-61-8-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com